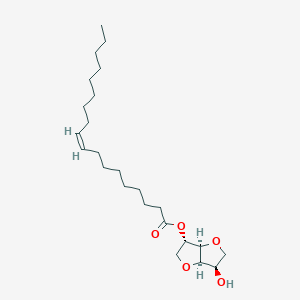
Isosorbide 2-oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosorbide 2-oleate is a chemical compound derived from isosorbide and oleic acid Isosorbide is a diol derived from sorbitol, a sugar alcohol, through dehydration reactions Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Isosorbide 2-oleate can undergo various chemical reactions, including:
Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid, which can epoxidize the oleate moiety.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester linkage.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Oxidation: Epoxidized this compound.
Reduction: Isosorbide and oleyl alcohol.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isosorbide 2-oleate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the formulation of biodegradable implants and medical devices.
Industry: Utilized in the production of eco-friendly plasticizers and lubricants.
Mécanisme D'action
The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isosorbide di-oleate: Another ester of isosorbide with two oleate groups, offering similar plasticizing properties but with different mechanical characteristics.
Epoxidized isosorbide oleate: An oxidized form of isosorbide 2-oleate with enhanced thermal stability and plasticizing efficiency.
Uniqueness
This compound stands out due to its balance of flexibility and thermal stability, making it an effective plasticizer for various polymer applications. Its biocompatibility also makes it a promising candidate for biomedical applications, distinguishing it from other synthetic plasticizers that may have toxicity concerns .
Propriétés
Numéro CAS |
4252-71-5 |
|---|---|
Formule moléculaire |
C24H42O5 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
Clé InChI |
JDRAOGVAQOVDEB-ANOHMWSOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















